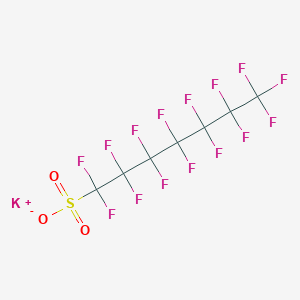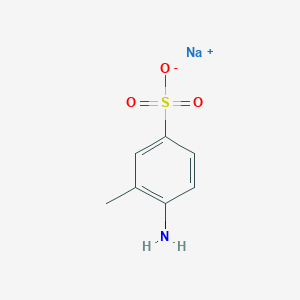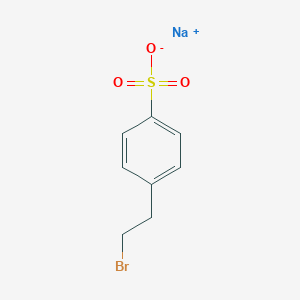
4,4'-Diacetoxystilbene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diacetoxystilbene is an organic compound with the molecular formula C18H16O4. It is a derivative of stilbene, characterized by the presence of acetoxy groups at the 4 and 4’ positions on the phenyl rings. This compound is known for its applications in organic synthesis and as an intermediate in the production of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Diacetoxystilbene can be synthesized through various methods. One common approach involves the acetylation of 4,4’-dihydroxystilbene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding 4,4’-Diacetoxystilbene as the primary product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Diacetoxystilbene may involve large-scale acetylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-Diacetoxystilbene.
化学反应分析
Types of Reactions: 4,4’-Diacetoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 4,4’-Diacetoxystilbene to its corresponding dihydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups replacing the acetoxy groups.
科学研究应用
4,4’-Diacetoxystilbene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to other biologically active stilbenes.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-Diacetoxystilbene involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
相似化合物的比较
4,4’-Dihydroxystilbene: The precursor to 4,4’-Diacetoxystilbene, differing by the presence of hydroxyl groups instead of acetoxy groups.
4,4’-Dimethoxystilbene: Another derivative of stilbene with methoxy groups at the 4 and 4’ positions.
Comparison: 4,4’-Diacetoxystilbene is unique due to its acetoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its hydroxyl and methoxy counterparts. The acetoxy groups enhance its solubility in organic solvents and influence its interactions with biological targets, making it a valuable compound in various research applications.
属性
CAS 编号 |
63449-52-5 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
[4-[2-(4-acetyloxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O4/c1-13(19)21-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-14(2)20/h3-12H,1-2H3 |
InChI 键 |
PJNPBRIHJXMRDS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C |
手性 SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(benzo[d]thiazol-2-yl)benzoate](/img/structure/B7824713.png)
![(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B7824719.png)
![2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B7824722.png)







![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)



